molecular formula C9H13N3O2 B2692638 1-(Cyanoacetyl)piperidine-4-carboxamide CAS No. 328384-63-0

1-(Cyanoacetyl)piperidine-4-carboxamide

Cat. No.: B2692638
CAS No.: 328384-63-0
M. Wt: 195.222
InChI Key: QDZGVYBBITWTIU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(Cyanoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .

Scientific Research Applications

1-(Cyanoacetyl)piperidine-4-carboxamide has been studied for its biological properties, particularly its potential as an antimicrobial and anti-inflammatory agent. Research indicates that compounds derived from cyanoacetyl derivatives exhibit significant biological activities:

  • Antimicrobial Properties : In studies involving the synthesis of novel thiazole derivatives incorporating cyanoacetyl moieties, promising antimicrobial activity was observed. These compounds were tested against various bacterial strains, demonstrating effective inhibition .
  • Anti-inflammatory Activity : Multicomponent reactions involving cyanoacetyl derivatives have shown potential in developing anti-inflammatory agents. For instance, specific derivatives were screened for their ability to reduce inflammation in preclinical models .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, often employing multicomponent reactions that streamline the process:

  • Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simpler precursors. The use of cyanoacetic acid in multicomponent reactions has been highlighted as an effective strategy for synthesizing biologically active compounds .
  • One-Pot Synthesis : Recent advancements have introduced one-pot synthesis techniques that enhance yield and reduce reaction time. This approach simplifies the synthetic pathway and minimizes the need for extensive purification steps .

Therapeutic Potential

Given its structural characteristics and biological activity, this compound holds promise in several therapeutic areas:

  • Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's and Parkinson's diseases. The ability to modulate neurotransmitter levels suggests potential applications in treating these disorders .
  • Cancer Treatment : Some derivatives have been explored for their anticancer properties, with studies indicating that certain cyanoacetyl compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Comparison with Similar Compounds

1-(Cyanoacetyl)piperidine-4-carboxamide can be compared with other cyanoacetamide derivatives, such as:

These compounds share similar reactivity and applications but differ in their specific chemical properties and biological activities .

Biological Activity

1-(Cyanoacetyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of cyanoacetamides, which are known for their diverse applications in pharmaceutical synthesis and biological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the chemical formula C₈H₁₂N₂O and a molecular weight of 168.20 g/mol. Its structure features a piperidine ring substituted with a cyanoacetyl group and a carboxamide, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form heterocyclic compounds through various biochemical pathways. The compound acts as a precursor in the synthesis of these heterocycles, which are critical in drug development. Its mode of action involves:

  • Target Interaction : The cyano group and the carboxamide moiety can interact with various enzymes and receptors, potentially modulating their activity.
  • Biochemical Pathways : It influences pathways related to the synthesis of heterocyclic compounds, which are essential for numerous biological functions.

Biological Activities

Research indicates that derivatives of cyanoacetamide compounds exhibit various biological activities, including:

  • Antiviral Activity : Some studies have shown that piperidine derivatives can inhibit viral replication. For instance, compounds similar to this compound have demonstrated antiviral properties against HIV-1 by acting as CCR5 inhibitors .
  • Anticancer Potential : Recent studies have highlighted the anticancer potential of related compounds, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : The presence of specific functional groups may impart anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Antiviral Activity

A study focusing on piperidine derivatives found that certain compounds exhibited significant antiviral activity against HIV-1. The IC₅₀ values for selected derivatives ranged from 25.53 nM to 73.01 nM, indicating potent inhibition comparable to established antiviral drugs .

Anticancer Research

In a recent investigation, related cyanoacetamide derivatives were tested for their cytotoxic effects on colorectal carcinoma cells. Compound 7f from a series of α-cyano indolylchalcones showed an IC₅₀ value of 6.76 µg/mL, demonstrating strong anticancer activity and suggesting mechanisms such as apoptosis induction via modulation of apoptotic proteins .

Comparative Analysis

To understand the relative efficacy of this compound compared to other similar compounds, the following table summarizes key findings from various studies:

Compound NameBiological ActivityIC₅₀ (µg/mL or nM)Reference
This compoundAntiviral (HIV-1)Not specified
Compound 7f (α-cyano indolylchalcone)Anticancer (Colorectal)6.76 µg/mL
Piperidine derivative (16g)Antiviral (CCR5 inhibitor)25.73 nM

Properties

IUPAC Name

1-(2-cyanoacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-4-1-8(13)12-5-2-7(3-6-12)9(11)14/h7H,1-3,5-6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGVYBBITWTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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